
Bromo(dimethyl)(2,4,6-trimethylphenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromo(dimethyl)(2,4,6-trimethylphenyl)silane is an organosilicon compound with the molecular formula C11H17BrSi It is characterized by the presence of a silicon atom bonded to a bromine atom, two methyl groups, and a 2,4,6-trimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
Bromo(dimethyl)(2,4,6-trimethylphenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with dimethylchlorosilane. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
化学反应分析
Types of Reactions
Bromo(dimethyl)(2,4,6-trimethylphenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of silanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. These reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include simpler silanes.
科学研究应用
Bromo(dimethyl)(2,4,6-trimethylphenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
作用机制
The mechanism by which bromo(dimethyl)(2,4,6-trimethylphenyl)silane exerts its effects involves the reactivity of the silicon-bromine bond. This bond can undergo nucleophilic substitution, leading to the formation of new silicon-containing compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
Bromo(trimethyl)silane: Similar in structure but lacks the 2,4,6-trimethylphenyl group.
Chloro(dimethyl)(2,4,6-trimethylphenyl)silane: Similar but with a chlorine atom instead of bromine.
Dimethyl(2,4,6-trimethylphenyl)silane: Lacks the halogen atom.
Uniqueness
Bromo(dimethyl)(2,4,6-trimethylphenyl)silane is unique due to the presence of both the bromine atom and the 2,4,6-trimethylphenyl group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
属性
CAS 编号 |
138567-86-9 |
|---|---|
分子式 |
C11H17BrSi |
分子量 |
257.24 g/mol |
IUPAC 名称 |
bromo-dimethyl-(2,4,6-trimethylphenyl)silane |
InChI |
InChI=1S/C11H17BrSi/c1-8-6-9(2)11(10(3)7-8)13(4,5)12/h6-7H,1-5H3 |
InChI 键 |
NWHVFMOTWBKSDP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)[Si](C)(C)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B14265257.png)
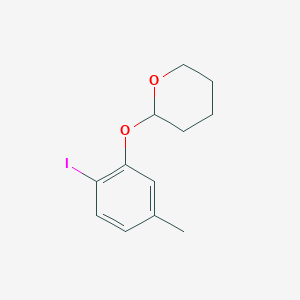
![N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide](/img/structure/B14265276.png)
![Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-](/img/structure/B14265280.png)
![4-[4-(Ethenyloxy)butoxy]benzoic acid](/img/structure/B14265284.png)
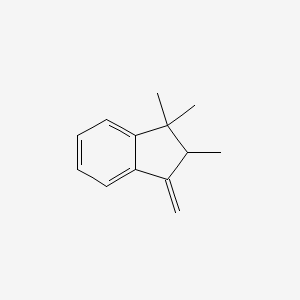
![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)
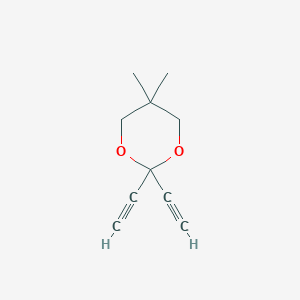
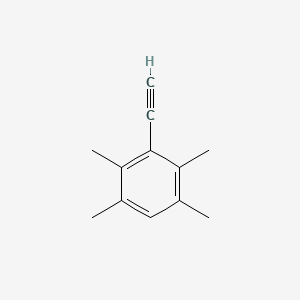
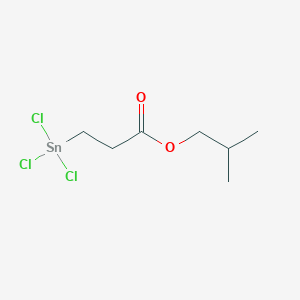
![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)

![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
